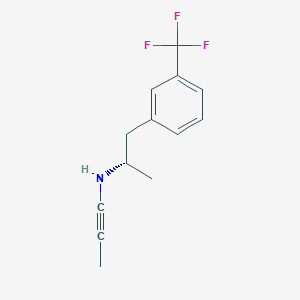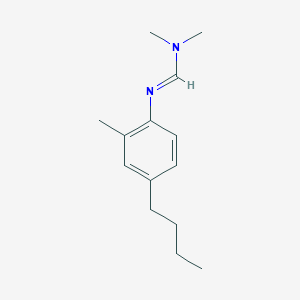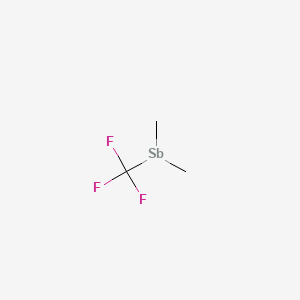
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- is a synthetic compound known for its unique chemical structure and properties. It belongs to the class of phenethylamines, which are compounds characterized by a phenethylamine backbone. This particular compound is distinguished by the presence of an alpha-methyl group, a propynyl group, and a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- involves several steps, including the introduction of the alpha-methyl, propynyl, and trifluoromethyl groups to the phenethylamine backbone. The synthetic routes typically involve:
Alpha-Methylation: Introduction of the alpha-methyl group through alkylation reactions.
Propynylation: Addition of the propynyl group using propargyl bromide under basic conditions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial production methods may involve optimized reaction conditions, including temperature control, catalysts, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in treating certain medical conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters like dopamine and serotonin. It may also interact with enzymes involved in metabolic pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, lacking the alpha-methyl, propynyl, and trifluoromethyl groups.
Alpha-Methylphenethylamine: Similar structure but without the propynyl and trifluoromethyl groups.
N-Propynylphenethylamine: Lacks the alpha-methyl and trifluoromethyl groups.
Trifluoromethylphenethylamine: Lacks the alpha-methyl and propynyl groups.
The uniqueness of Phenethylamine, alpha-methyl-N-(2-propynyl)-m-trifluoromethyl-, d- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37822-90-5 |
|---|---|
Formule moléculaire |
C13H14F3N |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
(2S)-N-prop-1-ynyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C13H14F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,8H2,1-2H3/t10-/m0/s1 |
Clé InChI |
DFEAUNLCJKOORV-JTQLQIEISA-N |
SMILES isomérique |
CC#CN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F |
SMILES canonique |
CC#CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)

![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)


![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
